Architectural and Synthetic Profiling of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine: A Technical Guide
Architectural and Synthetic Profiling of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine: A Technical Guide
Executive Summary
The compound 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS: 2925321-29-3) is a highly specialized tricyclic heteroaromatic building block. Characterized by a rigid, planar core, it serves as a critical intermediate in the synthesis of advanced optoelectronic materials—specifically cyclometalated Iridium(III) phosphorescent emitters for Organic Light Emitting Diodes (OLEDs) . Beyond materials science, its unique electronic topography makes it a privileged scaffold in medicinal chemistry for the development of targeted therapeutics, including phosphodiesterase (PDE) and tankyrase inhibitors , .
This whitepaper provides an in-depth analysis of its structural dynamics, physicochemical properties, and the mechanistic causality behind its regioselective functionalization.
Structural Topography and Electronic Dynamics
The molecular architecture of 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine is defined by a fused tricyclic system. The central thiophene ring acts as a π -conjugated bridge, fusing an electron-rich benzene ring with an electron-deficient pyridine ring. This push-pull electronic distribution creates distinct microenvironments for its substituents, governing its reactivity.
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C1-Chlorine (Pyridine Ring): The electronegative nitrogen atom depletes electron density from the C1 position. This significantly lowers the activation energy required for oxidative addition by zero-valent transition metals, making this bond highly reactive.
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C7-Chlorine (Benzene Ring): Shielded by the electron-rich nature of the aromatic system and sterically influenced by the adjacent C8-methyl group, this C-Cl bond exhibits high stability under standard cross-coupling conditions.
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C8-Methyl Group: Acts as both a steric modulator and a weak electron-donating group via hyperconjugation, further deactivating the C7-Cl bond toward catalysis.
Structural topology and electronic distribution of the tricyclic core.
Physicochemical Profiling
Understanding the baseline physical properties is essential for solvent selection, reaction scaling, and purification design. The quantitative data for this compound is summarized below :
| Property | Value |
| IUPAC Name | 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine |
| CAS Registry Number | 2925321-29-3 |
| Molecular Formula | C₁₂H₇Cl₂NS |
| Molecular Weight | 268.16 g/mol |
| Predicted Density | 1.485 ± 0.06 g/cm³ |
| Predicted Boiling Point | 440.1 ± 40.0 °C |
| Physical State (Standard Cond.) | Solid |
Experimental Workflow: Synthesis of OLED Phosphorescent Ligands
The primary industrial application of this compound is its use as a precursor for cyclometalated Iridium(III) complexes. The differential reactivity of the two chlorine atoms allows for precise, regioselective Suzuki-Miyaura cross-coupling at the C1 position, leaving the C7-chloro intact for electronic tuning of the final OLED emitter .
Phase 1: Regioselective Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 1-Aryl-7-chloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine.
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Reaction Setup: Charge a multi-necked flask with 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (1.0 equiv) and the corresponding aryl boronic ester (e.g., 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (1.01 equiv).
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Causality: A slight stoichiometric excess of the boronic ester compensates for potential protodeboronation side-reactions under basic aqueous conditions, ensuring the precious tricyclic halide is the limiting reagent.
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Solvent & Base Addition: Add a biphasic mixture of 1,4-dioxane and 2.0 M aqueous K2CO3 (2.0 equiv).
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Causality: 1,4-dioxane provides excellent solubility for the rigid, hydrophobic organic precursors. The aqueous base is mechanistically essential for the transmetalation step of the catalytic cycle, converting the boronic ester into a more reactive, electron-rich boronate complex.
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Catalysis & Reflux: Introduce the Palladium catalyst (e.g., Pd(PPh3)4 ) and heat to reflux under a strict inert atmosphere (Nitrogen or Argon) for 16 hours.
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Causality: The inert atmosphere prevents the oxidation of the electron-rich phosphine ligands on the Pd catalyst. The reflux temperature provides the exact activation energy required for oxidative addition into the C1-Cl bond, while remaining too low to activate the C7-Cl bond.
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Self-Validation Checkpoint: Before proceeding to workup, an aliquot is analyzed via LC-MS. The complete disappearance of the starting material's mass peak confirms total conversion. This self-validating step prevents the carryover of unreacted di-halogenated precursors, which are notoriously difficult to separate from the mono-coupled product via silica gel chromatography due to identical Rf values.
Phase 2: Iridium(III) Complexation (Cyclometalation)
Objective: Formation of the heteroleptic Ir(III) phosphorescent emitter.
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Dimer Formation: The purified ligand from Phase 1 is reacted with IrCl3⋅3H2O in a mixture of 2-ethoxyethanol and water (3:1) at 110 °C for 24 hours to form a μ-dichloro-bridged Ir(III) dimer.
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Causality: The high temperature and polar protic solvent system drive the thermodynamically favored cyclometalation, where the Iridium center coordinates to the pyridine nitrogen and undergoes C-H activation on the newly attached aryl group.
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Self-Validation Checkpoint: The reaction is visually self-validating; the mixture transitions from a clear solution to a distinct red/orange suspension as the insoluble dimer precipitates.
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Ancillary Ligand Cleavage: The dimer is cleaved using an ancillary ligand (e.g., acetylacetone) in the presence of a base ( Na2CO3 ) at room temperature to yield the final heteroleptic Ir(III) complex.
Regioselective synthesis workflow for Ir(III) OLED emissive materials.
Cross-Disciplinary Applications in Pharmacology
While predominantly utilized in materials science, the benzo[4,5]thieno[2,3-c]pyridine core is a highly privileged pharmacophore. Its planar, heteroaromatic structure mimics endogenous purines, allowing for strong π−π stacking interactions within enzyme active sites.
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Phosphodiesterase (PDE) Inhibitors: Derivatives of this core have been patented as potent PDE inhibitors. By regulating cyclic guanosine 3',5'-monophosphate (cGMP) levels, these compounds are investigated for the treatment of cardiovascular disorders and erectile dysfunction .
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Tankyrase Inhibitors: Recent scaffold hopping strategies have identified related tricyclic systems as highly selective inhibitors of Tankyrase 1 and 2 (TNKS). By inhibiting these enzymes, the compounds antagonize the Wnt/β-catenin signaling pathway, presenting a novel therapeutic vector for oncology and cancer drug development .
References
- Universal Display Corporation. "Organic electroluminescent materials and devices" (US20230147066A1). Google Patents.
- ICOS Corporation. "Benzo[4,5]thieno[2,3-c]pyridine and Benzo[4,5]furo[2,3-c]pyridine Derivatives Useful as Inhibitors of Phosphodiesterase" (US6864253B2). Google Patents.
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National Institutes of Health (NIH). "Scaffold hopping approach on the route to selective tankyrase inhibitors". PubMed Central (PMC). URL: [Link]
